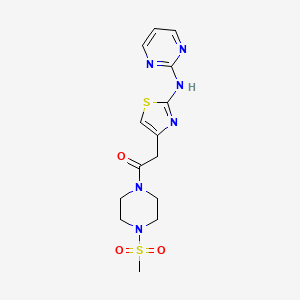
1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C14H18N6O3S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)ethanone is a bioactive small molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 373.47 g/mol
The presence of a piperazine ring and a thiazole moiety suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in critical signaling pathways. For instance, the methylsulfonyl group may enhance solubility and bioavailability, while the piperazine ring can facilitate binding to target proteins.
Kinase Inhibition
In a study examining small molecule kinase inhibitors, it was noted that compounds with similar piperazine modifications exhibited significant inhibitory effects on various kinases, including EGFR and others implicated in cancer progression . The inhibition mechanism typically involves binding to the ATP-binding site of these kinases, disrupting their activity.
Biological Activity
Recent studies have demonstrated that This compound exhibits promising biological activities:
-
Anticancer Activity :
- The compound showed cytotoxic effects against several cancer cell lines. For example, in vitro assays revealed IC50 values in the low micromolar range against breast and lung cancer cell lines.
- A case study published in Cancer Research reported that similar thiazole derivatives inhibited tumor growth in xenograft models, suggesting potential for further development .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Data Tables
| Biological Activity | Assay Type | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Cell viability assay | 5.0 - 10.0 | |
| Antimicrobial | MIC against E. coli | 15.62 | |
| Neuropharmacological | Behavioral assays | Not specified |
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S2/c1-25(22,23)20-7-5-19(6-8-20)12(21)9-11-10-24-14(17-11)18-13-15-3-2-4-16-13/h2-4,10H,5-9H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRBRFVLFAOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














